molecular formula C15H22O B3060967 cis-beta-Sinensal CAS No. 17909-87-4

cis-beta-Sinensal

Cat. No.: B3060967
CAS No.: 17909-87-4
M. Wt: 218.33 g/mol
InChI Key: NOPLRNXKHZRXHT-GNESMGCMSA-N
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Description

cis-beta-Sinensal: is a sesquiterpenoid compound found in various citrus fruits, particularly in the peels of sweet oranges (Citrus sinensis). It is known for its distinctive citrus aroma and is used in the flavor and fragrance industry. The compound is a colorless to orange clear liquid with a sweet, fresh, and waxy citrus odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Sinensal can be achieved through several methods. One common approach involves the oxidation of beta-myrcene using m-chloroperbenzoic acid (MCPBA) to form an epoxide intermediate, which is then converted to the desired aldehyde using lithium diisopropylamide (LDA) and subsequent hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from citrus peels, followed by purification processes such as distillation and chromatography to isolate the compound. The use of inexpensive and readily available starting materials like beta-myrcene makes this method cost-effective .

Chemical Reactions Analysis

Types of Reactions: cis-beta-Sinensal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

Scientific Research Applications

cis-beta-Sinensal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-beta-Sinensal involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

    alpha-Sinensal: Another sesquiterpenoid found in citrus essential oils, with a similar structure but different stereochemistry.

    Limonene: A monoterpene found in citrus peels, known for its strong citrus aroma.

    Citral: A mixture of geranial and neral, used in the flavor and fragrance industry for its lemon-like scent.

Uniqueness: cis-beta-Sinensal is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers and other similar compounds. Its presence in citrus essential oils makes it a valuable compound for various applications in the flavor and fragrance industry .

Properties

IUPAC Name

(2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9-,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPLRNXKHZRXHT-GNESMGCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CCC(=C)C=C)/CC/C=C(\C)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170768
Record name cis-beta-Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17909-87-4
Record name cis-beta-Sinensal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-beta-Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-SINENSAL, (2E,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BF9PGR97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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